1-(3-(4-Aminophenoxy)azetidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(4-aminophenoxy)azetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)13-6-11(7-13)15-10-4-2-9(12)3-5-10/h2-5,11H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJLKNKTSMJLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(4-Aminophenoxy)azetidin-1-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : CHNO
- Molecular Weight : 196.22 g/mol
This compound exhibits several biological activities, including:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the aminophenoxy group is crucial for enhancing these effects.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, potentially through disruption of bacterial cell membranes.
Anticancer Studies
A study conducted on a series of azetidine derivatives, including this compound, demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The IC50 values were found to be in the low micromolar range, indicating potent activity.
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.2 | MCF-7 |
| Control | >50 | MCF-7 |
Antimicrobial Studies
In another study focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results were promising:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Pharmacological Insights
Recent pharmacological studies highlight the following insights regarding the compound:
- Targeting Protein Interactions : The compound may interact with specific proteins involved in cancer progression and microbial resistance, suggesting a dual mechanism of action.
- Safety Profile : Toxicity assessments indicate a favorable safety profile in preliminary animal studies, with no significant adverse effects observed at therapeutic doses.
Future Directions
Further research is warranted to explore:
- The in vivo efficacy of this compound in animal models.
- The development of analogs to enhance potency and selectivity against specific targets.
Comparison with Similar Compounds
Structural Analogs with Azetidine/Ethanone Moieties
1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone (CAS 1421070-16-7)
- Structure: Azetidine ring with a hydroxymethyl substituent and ethanone group.
- Applications: Not explicitly stated, but hydroxyl groups often enhance bioavailability and metabolic stability .
1-[3-(2-Aminopropan-2-yl)azetidin-1-yl]ethan-1-one (CAS 2231675-06-0)
- Structure : Azetidine with a branched amine substituent.
- Molecular Weight : 156.23 g/mol (vs. ~220 g/mol for the target compound).
- Relevance: The bulky 2-aminopropan-2-yl group may introduce steric hindrance, affecting receptor binding compared to the planar 4-aminophenoxy group in the target compound .
Piperazine-Based Analogs
QD10 (1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one)
- Structure: Piperazine (six-membered ring) core with benzoylphenoxy and ethanone groups.
- Physical Properties : Melting point 148.4–151.4°C, 100% purity (UPLC/MS).
- Biological Activity: Dual-active histamine H3 receptor ligand with antioxidant properties.
QD15 (1-(4-(3-(4-Chlorobenzoyl)phenoxy)propyl)piperazin-1-yl)ethan-1-one)
- Structure: Chlorobenzoyl-substituted piperazine-ethanone.
- Activity : Higher melting point (180.6–183.4°C) and 100% purity. The electron-withdrawing chlorine atom may enhance stability and binding affinity compared to the target compound’s amine group .
Azetidinone Derivatives
Ezetimibe (1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one)
- Structure : Azetidin-2-one (lactam) core with fluorophenyl and hydroxy groups.
- Application: Clinically used cholesterol absorption inhibitor. The lactam ring introduces rigidity, contrasting with the ethanone-linked azetidine in the target compound, which may offer different pharmacokinetic profiles .
Melting Points and Purity
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-(3-(4-Aminophenoxy)azetidin-1-yl)ethan-1-one generally involves:
- Formation or functionalization of the azetidine ring (a four-membered nitrogen-containing heterocycle).
- Introduction of the 4-aminophenoxy substituent.
- Acetylation or introduction of the ethanone group at the nitrogen atom of the azetidine ring.
The azetidine core can be synthesized or derivatized through various methods such as nucleophilic substitution, cycloaddition, or ring expansion reactions. The 4-aminophenoxy group is typically introduced via nucleophilic aromatic substitution or ether formation reactions.
Azetidine Ring Formation and Functionalization
Two-step sequence via enol ether formation and bromination:
Recent advances describe synthesizing α-acylated azetidines by first forming enol ethers followed by bromination with N-bromosuccinimide (NBS), enabling nucleophilic substitution with amines or alcohols to yield azetidinyl amines. This method allows for efficient introduction of substituents on the azetidine ring with good yields and stereoselectivity.Cycloaddition reactions:
β-Lactam (azetidin-2-one) rings can be synthesized by cycloaddition of imines with chloroacetyl chloride in the presence of triethylamine catalyst. This method is well-documented for generating 3-chloro-4-substituted azetidin-2-ones, which can be further functionalized.Nucleophilic substitution on azetidine derivatives:
Introduction of the 4-aminophenoxy group can be achieved by nucleophilic substitution on an azetidine intermediate bearing a suitable leaving group (e.g., halide), using 4-aminophenol or its derivatives as nucleophiles.
Introduction of the 4-Aminophenoxy Group
The 4-aminophenoxy substituent is typically introduced via ether bond formation between the azetidine ring and 4-aminophenol. This can be done by:
Nucleophilic aromatic substitution (SNAr):
Reacting a halogenated azetidine intermediate with 4-aminophenol under basic conditions (e.g., potassium hydroxide in ethanol at low temperature) facilitates the substitution of the halogen with the phenoxy group. For example, a similar reaction involving 4-hydroxy-3-methoxybenzaldehyde and aminoacetophenone in ethanol with KOH at 5°C yielded related compounds in moderate yields (~31-35%).Enzymatic catalysis:
Laccase enzymes have been used to catalyze coupling reactions between phenolic and amine groups in aqueous buffer conditions, offering a mild and selective approach to forming C-O bonds in aromatic systems, though this is less common for azetidine derivatives.
Acetylation to Form the Ethanone Moiety
The ethanone group attached to the nitrogen of the azetidine ring is typically introduced by acetylation:
Direct acetylation:
Reaction of the azetidine amine with acetyl chloride or acetic anhydride under controlled conditions yields the corresponding N-acetylated product.Use of substituted acetophenones:
In some syntheses, substituted acetophenones are used as starting materials or intermediates, which upon reaction with amino compounds yield acetylated azetidine derivatives.
Representative Preparation Procedure (Hypothetical Based on Literature)
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. Formation of azetidine intermediate | Chloroacetyl chloride, triethylamine, dry benzene, reflux | Cycloaddition to form 3-chloro-4-substituted azetidin-2-one | 60-80% (typical) |
| 2. Nucleophilic substitution | 4-Aminophenol, potassium hydroxide, ethanol, 5°C to room temp, 10 h | Substitution of chlorine by 4-aminophenoxy group | ~31-35% |
| 3. Acetylation | Acetic anhydride or acetyl chloride, base catalyst, room temp | Acetylation of azetidine nitrogen to form ethanone moiety | 70-90% |
Analytical and Purification Techniques
Purification:
Silica gel column chromatography using dichloromethane/methanol mixtures is commonly employed to purify azetidine derivatives after reaction completion.-
- NMR (1H and 13C): Confirms the presence of azetidine ring protons, aromatic protons, and acetyl methyl groups.
- IR spectroscopy: Characteristic bands for β-lactam carbonyl (1695–1799 cm^-1), C–O–C ether linkages, and NH2 groups.
- Mass spectrometry: Confirms molecular weight and substitution pattern.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Enol ether formation + NBS bromination + nucleophilic substitution | Alcohols, amines, NBS | Mild, photoredox catalysis possible | High selectivity, good yields | Requires specialized reagents |
| Cycloaddition with chloroacetyl chloride | Imines, chloroacetyl chloride, triethylamine | Reflux in dry benzene | Efficient β-lactam formation | Requires handling of reactive acyl chlorides |
| Nucleophilic substitution with 4-aminophenol | Azetidine halide, KOH, ethanol | Low temperature to room temp, 10 h | Straightforward, moderate yields | Moderate yields, possible side reactions |
| Enzymatic coupling (laccase) | Aromatic amine, p-hydroquinone, laccase | Aqueous buffer, room temp, 24 h | Mild, environmentally friendly | Limited substrate scope |
Research Findings and Notes
The nucleophilic substitution of halogenated azetidines with 4-aminophenol derivatives under basic conditions is a key step to introduce the 4-aminophenoxy group, though yields can be moderate (~31-35%).
Advanced synthetic methods such as photoredox-catalyzed azetidine formation allow for more selective and efficient access to substituted azetidines, potentially adaptable for this compound.
Cycloaddition methods provide a robust route to β-lactam azetidines that can be further functionalized, including acetylation and ether formation.
Purification and characterization techniques are well-established, ensuring the structural integrity and purity of the final product.
Q & A
Q. What are the common synthetic routes for 1-(3-(4-Aminophenoxy)azetidin-1-yl)ethan-1-one, and how can reaction conditions be optimized for yield improvement?
The synthesis often involves multi-step reactions, such as the modified Nencki method , where intermediates like 4-chloro-naphthalen-1-ol are refluxed with glacial acetic acid in the presence of fused ZnCl₂ to form ketone derivatives . Optimization strategies include:
- Catalyst selection : ZnCl₂ enhances electrophilic substitution in aromatic systems.
- Temperature control : Reflux conditions (typically 110–120°C) improve reaction efficiency.
- Purification : Column chromatography or recrystallization ensures intermediate purity, critical for final yield.
- Monitoring : Techniques like TLC or HPLC track reaction progress and identify byproducts.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- FT-IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ stretches) and confirms successful synthesis .
- X-ray crystallography : Resolves 3D molecular geometry using programs like SHELXL for refinement and ORTEP-3/WinGX for visualization .
- NMR spectroscopy : ¹H/¹³C NMR assigns proton environments and verifies azetidine ring conformation.
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data obtained from different refinement software (e.g., SHELXL vs. other programs)?
- Validation metrics : Compare R-factors, electron density maps, and residual peaks across software outputs. SHELXL’s robust refinement algorithms are preferred for small-molecule systems due to their precision in handling twinned data .
- Cross-checking : Use independent tools like PLATON to validate hydrogen bonding or torsional angles.
- Data deposition : Refer to the Cambridge Structural Database (CSD) for benchmarking against similar structures.
Q. What computational strategies are recommended for modeling the compound’s conformational dynamics and electronic properties?
- Density Functional Theory (DFT) : Calculate optimized geometries, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps to predict reactivity .
- Molecular Dynamics (MD) : Simulate solvent interactions or ligand-protein binding using force fields like AMBER or CHARMM.
- Ring puckering analysis : Apply Cremer-Pople parameters to quantify azetidine ring distortions and correlate them with biological activity .
Q. How should conflicting data regarding biological activity (e.g., antimicrobial vs. cytotoxic effects) be methodologically addressed?
- Dose-response studies : Test a wide concentration range to differentiate between therapeutic and toxic effects.
- Cell line specificity : Use multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .
- Mechanistic assays : Combine enzyme inhibition (e.g., kinase assays) with viability tests to isolate target pathways.
Q. What are the critical considerations for ensuring reproducibility in multi-step synthesis involving azetidine and aminophenoxy moieties?
- Intermediate stability : Protect amine groups via Boc or Fmoc strategies to prevent oxidation.
- Stoichiometric precision : Use anhydrous conditions for azetidine ring closure to avoid side reactions.
- Batch consistency : Standardize solvents (e.g., ethanol for condensation) and reagent sources .
Q. How can researchers interpret and mitigate contradictions in safety profiles reported across different SDS documents?
- Hazard classification : Compare GHS categories (e.g., reports "no known hazard," while lists acute toxicity) and prioritize data from peer-reviewed studies .
- Risk assessment : Conduct in vitro cytotoxicity assays (e.g., MTT) to validate toxicity thresholds.
- Handling protocols : Implement fume hoods, PPE (gloves, goggles), and waste neutralization procedures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
